molecular formula C17H15N3O2S B2476684 1,3-Benzothiazol-2-yl-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone CAS No. 2380170-65-8

1,3-Benzothiazol-2-yl-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone

Cat. No. B2476684
CAS RN: 2380170-65-8
M. Wt: 325.39
InChI Key: NJKMYLCAHXXTIZ-UHFFFAOYSA-N
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Description

The compound contains a benzothiazole group, a pyridine group, and an azetidine group. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . Azetidines are four-membered heterocyclic compounds containing a nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzothiazole and pyridine groups are aromatic and planar, contributing to the stability of the molecule . The azetidine ring is a strained four-membered ring, which could have significant effects on the reactivity of the molecule .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, benzothiazole derivatives are known to exhibit a wide range of reactions due to the presence of multiple reactive sites .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a benzothiazole group could contribute to its aromaticity and stability .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some benzothiazole derivatives have been studied for their anti-tubercular activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As a general rule, handling of chemical compounds should always be done with appropriate safety measures in place .

Future Directions

The future research directions would depend on the potential applications of this compound. Given the wide range of biological activities exhibited by benzothiazole derivatives, this compound could be a subject of interest in medicinal chemistry .

properties

IUPAC Name

1,3-benzothiazol-2-yl-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c21-17(16-19-14-5-1-2-6-15(14)23-16)20-9-12(10-20)11-22-13-4-3-7-18-8-13/h1-8,12H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJKMYLCAHXXTIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NC3=CC=CC=C3S2)COC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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